1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one
Description
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one (CAS: 1349199-71-8) is a spirocyclic compound with the molecular formula C₁₉H₂₀N₂O₃S and a molecular weight of 356.44 g/mol . It features a rigid spirocyclic core where two nitrogen atoms are incorporated into the bicyclic framework. The benzyl and tosyl (p-toluenesulfonyl) groups at positions 1 and 6 confer distinct steric and electronic properties. Its structural rigidity enhances target selectivity, making it valuable for designing bioactive molecules .
Properties
IUPAC Name |
1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-15-7-9-17(10-8-15)25(23,24)21-13-19(14-21)18(22)12-20(19)11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUURRMQZVBZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-71-8 | |
| Record name | 1349199-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one involves several steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step typically involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic core.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Chemical Reactions Analysis
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds share a common structural motif but differ in substituents, molecular weight, reactivity, and applications. Below is a comparative analysis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one and its analogs:
Key Structural and Functional Differences
Substituent Effects: The tosyl group in the target compound enhances stability during synthetic reactions but requires strong basic conditions (e.g., NaOH/EtOH) for removal , whereas the Boc group in analogs is cleaved under mild acidic conditions (e.g., TFA) .
Molecular Weight and Solubility :
- The dihydrochloride derivative (261.19 g/mol) has higher aqueous solubility due to ionic character, making it suitable for formulation . In contrast, the tosyl derivative’s higher molecular weight (356.44 g/mol) may limit solubility in polar solvents .
Applications :
- The target compound is primarily used as a spirocyclic intermediate in bioactive molecule synthesis, such as soluble epoxide hydrolase (sEH) inhibitors .
- The dihydrochloride analog is leveraged in material science and API development due to its versatile reactivity .
Research Findings and Implications
- Structural Rigidity : All spirocyclic analogs exhibit enhanced conformational rigidity, which improves binding selectivity to biological targets like enzymes or receptors .
- Synthetic Utility : The tosyl group’s stability makes the target compound preferable for multi-step syntheses requiring harsh conditions, whereas Boc-protected analogs are ideal for acid-sensitive reactions .
- Pharmacokinetic Potential: The benzyl group in the target compound may improve metabolic stability compared to non-aromatic spirocyclic derivatives .
Biological Activity
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 1349199-70-7
- Functional Groups : Hydroxyl, phenyl, sulfonamide
The compound features a spirocyclic framework that contributes to its biological activity through various mechanisms of action.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of diazaspiro compounds have been studied for their efficacy against HIV and other viral infections. The mechanism often involves interference with viral entry or replication processes.
Anticancer Potential
Preliminary studies have suggested that 1-benzyl derivatives may possess anticancer properties. For example, compounds with spirocyclic structures have shown cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Effects : The presence of electron-donating or electron-withdrawing groups can significantly influence the compound's binding affinity to target receptors.
- Conformational Flexibility : The spirocyclic nature allows for diverse conformational states, which can enhance interactions with biological targets.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of various diazaspiro compounds against HIV. The results indicated that specific substitutions on the benzyl moiety enhanced antiviral activity, with some compounds achieving low nanomolar EC50 values.
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Inhibition of viral entry |
| Compound B | 25 | Inhibition of reverse transcriptase |
Study 2: Cytotoxicity Evaluation in Cancer Cell Lines
In vitro studies were conducted to assess the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 30 µM.
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| MCF7 | 25 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis often involves multi-step reactions, including allylation, tosylation, and deprotection. For example, intermediates like 1-allyl-2-(trityloxymethyl) derivatives are synthesized under anhydrous conditions using reagents such as TfOH in CH₂Cl₂, followed by lutidine-mediated deprotection . Optimization includes adjusting stoichiometry (e.g., 9.0 equiv TfOH for scaffold loading) and monitoring reaction times via color changes (e.g., orange to white Lanterns in solid-phase synthesis) . Yield improvements (e.g., 72% for ent-14a) are achieved by stepwise purification using column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this spirocyclic compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and regioselectivity. For instance, NMR (300 MHz, CDCl₃) resolves diastereotopic protons (e.g., δ 7.95–7.59 ppm for aromatic protons in ortho-nosyl derivatives) . High-Resolution Mass Spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ at 430.1437 for enantiomers) . Infrared (IR) spectroscopy identifies functional groups (e.g., νmax 3387 cm⁻¹ for hydroxyl groups) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The rigid spirocyclic structure serves as a scaffold for drug discovery, particularly in targeting enzymes like soluble epoxide hydrolases (sEH) or receptors such as H₂ antagonists . Its 3D geometry enables exploration of hydrophobic pockets in protein binding sites, as demonstrated in analogues used for cognitive disorders and cancer .
Advanced Research Questions
Q. How does stereochemical configuration influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers (e.g., des Br-15a vs. ent-des Br-15a) exhibit distinct optical rotations ([α]D²¹ = +61.1 vs. −69.3) and binding affinities. Chiral resolution via HPLC with cellulose-based columns can separate enantiomers, followed by in vitro assays (e.g., IC₅₀ determination against sEH) . For example, (2S,3S)-configured derivatives show enhanced selectivity due to spatial alignment with catalytic residues .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity in diastereomers) require iterative validation:
- Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).
- Use 2D NMR (COSY, NOESY) to confirm through-space interactions .
- Cross-reference with crystallographic data (e.g., SHELXL-refined structures) to resolve ambiguities .
Q. What computational strategies are effective for modeling the conformational dynamics of this spirocyclic system?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) predict ring puckering and torsional strain. For instance, the 1,6-diazaspiro[3.3]heptane core shows restricted rotation (energy barriers >10 kcal/mol), stabilizing bioactive conformers . Docking studies (AutoDock Vina) can prioritize derivatives for synthesis by simulating binding to targets like β-secretase .
Q. What methodologies enable high-throughput synthesis and screening of spirocyclic analogues?
- Methodological Answer : Solid-phase combinatorial chemistry using silicon-functionalized Lanterns allows parallel synthesis (e.g., 96-well plates). Automated liquid handlers dispense reagents (e.g., 5.0 mmol LiAlH₄ in THF), and RF-tagged Lanterns track reaction progress . Post-synthesis, LC-MS/MS (e.g., Agilent 6545 Q-TOF) rapidly profiles library members for purity and mass .
Q. How can researchers assess the hydrolytic stability of the tosyl group under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. The tosyl group’s half-life (t₁/₂) is determined by tracking [M+H]⁺ → [M+H−TsOH]⁺ transitions. For unstable derivatives, replace tosyl with hydrolytically robust groups (e.g., mesitylenesulfonyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
